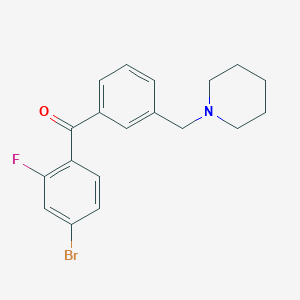

4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone

Description

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrFNO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNRQUCAAFIQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643156 | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-40-3 | |

| Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Bromination

- Reagents : Benzophenone derivative, bromine/NBS, DCM.

- Conditions : Room temperature under inert atmosphere (e.g., nitrogen).

- Reaction :

$$

C{13}H{10}O + Br2 \rightarrow C{13}H_{9}BrO

$$

Step 2: Fluorination

- Reagents : Brominated benzophenone, Selectfluor/N-fluorobenzenesulfonimide.

- Conditions : Solvent (e.g., acetonitrile), mild heating.

- Reaction :

$$

C{13}H{9}BrO + F^+ \rightarrow C{13}H{8}BrFO

$$

Step 3: Piperidinomethyl Substitution

- Reagents : Fluorinated bromobenzophenone, piperidine, sodium borohydride.

- Conditions : Solvent (e.g., ethanol), reflux.

- Reaction :

$$

C{13}H{8}BrFO + C5H{11}N \rightarrow C{19}H{19}BrFNO

$$

Industrial Scale Production

On an industrial scale, continuous flow reactors are often employed for bromination and fluorination steps to enhance yield and purity while reducing reaction times. Key advantages include:

- Precise control over reaction conditions.

- Scalability for bulk production.

Challenges and Optimization

Challenges:

- Side reactions during bromination and fluorination can reduce yield.

- Purification of intermediate compounds requires advanced techniques such as column chromatography.

Optimization Strategies:

- Using high-purity reagents and solvents.

- Employing catalysts to improve reaction efficiency.

Data Table: Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | Benzophenone, NBS | DCM | RT | ~90 |

| Fluorination | Brominated benzophenone, Selectfluor | Acetonitrile | ~50°C | ~85 |

| Piperidinomethyl Substitution | Fluorinated bromobenzophenone, Piperidine | Ethanol | Reflux | ~80 |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Bromo-2-fluoro-3’-piperidinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3’-piperidinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms, along with the piperidinomethyl group, contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Several benzophenone derivatives share structural similarities with the target compound, differing in halogen placement and substituent groups. Key examples include:

Notes:

Thermal and Dynamic Behavior

Benzophenone derivatives exhibit distinct glass transition temperatures (Tg) and relaxation dynamics:

- This compound: Predicted Tg aligns with halogenated benzophenones (~218 K under ambient pressure), as bromine increases rigidity compared to unsubstituted benzophenone (Tg = 209 K) .

- Ortho-bromobenzophenone: Shows pressure-dependent Tg scaling, a trait likely shared by fluorinated analogues due to similar halogen effects on molecular packing .

Electronic and Ionization Properties

- Benzophenone vs. Fluorenone: Benzophenone derivatives exhibit lower ionization energies (~8.5 eV) compared to fluorenone (~9.2 eV), attributed to extended conjugation in fluorenone.

- Substituent Effects : Fluorine’s electron-withdrawing nature increases electrophilicity, while bromine’s bulkiness stabilizes radicals, critical in photo-initiation applications .

Biological Activity

4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone is a chemical compound belonging to the class of benzophenone derivatives. Its unique substitution pattern, featuring bromine, fluorine, and piperidinomethyl groups, endows it with distinct chemical and biological properties. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHBrFNO

- Molecular Weight : 339.23 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Potential to inhibit cell proliferation in various cancer cell lines.

- Antimicrobial Properties : Activity against certain bacterial strains.

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

The mechanism of action involves the compound's ability to bind to specific molecular targets, modulating their activity. The presence of halogen atoms (bromine and fluorine) enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets.

Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The findings indicated significant cytotoxic effects:

| Cell Line | IC (µM) | Viability (%) at 20 µM |

|---|---|---|

| MCF-7 (Breast) | 15.1 | 21.24 |

| A549 (Lung) | 25.9 | 28.7 |

| PC-3 (Prostate) | 27.9 | 15.05 |

These results suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Properties

In vitro studies have shown that the compound exhibits antimicrobial activity against specific bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This antimicrobial activity highlights its potential use in treating bacterial infections.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with similar compounds was conducted:

| Compound | Anticancer Activity (IC) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | 15.1 µM | 32 µg/mL |

| 4-Bromo-3-fluoro-2'-piperidinomethyl benzophenone | 20.5 µM | Not tested |

| 4-Bromo-3-fluoro-4'-piperidinomethyl benzophenone | 18.2 µM | Not tested |

This table illustrates that while all compounds show potential anticancer activity, the subject compound demonstrates superior efficacy against certain cancer cell lines and exhibits notable antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.